molecular formula C19H18N6O4 B2470321 2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide CAS No. 863019-97-0

2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No. B2470321
CAS RN: 863019-97-0
M. Wt: 394.391
InChI Key: BGOAHUQLSVPIBA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a furan ring, which is a five-membered ring with one oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm³, a molar refractivity of 104.3±0.5 cm³, and a polar surface area of 115 Ų .

Scientific Research Applications

Anticancer Activity

Research conducted by Al-Sanea et al. (2020) explored the anticancer potential of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. The study aimed to discover new anticancer agents by attaching different aryloxy groups to the pyrimidine ring. The synthesized compounds exhibited significant cancer cell growth inhibition against a panel of eight cancer cell lines, suggesting their potential as anticancer agents (Al-Sanea, M. M., et al., 2020).

Synthesis and Biological Evaluation of Analogues

A variety of heterocyclic compounds related to the query chemical have been synthesized and evaluated for their biological activities. For instance, Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting the compound's relevance in diagnostic imaging and its potential utility in studying and diagnosing various neurological conditions (Dollé, F., et al., 2008).

Antimicrobial and Antioxidant Properties

Kerru et al. (2019) prepared a new series of compounds, including N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, which demonstrated significant antimicrobial potency against various bacterial and fungal strains. These findings underscore the potential of these compounds as leads for the development of new antimicrobial agents (Kerru, Nagaraju, et al., 2019).

Anti-Inflammatory and Analgesic Properties

Selvam et al. (2012) synthesized a series of thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties. The compounds displayed significant activity in models of pain and inflammation, indicating their potential for development into new therapeutic agents for managing pain and inflammatory conditions (Selvam, T., et al., 2012).

properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c1-2-28-14-7-5-13(6-8-14)25-18-17(22-23-25)19(27)24(12-21-18)11-16(26)20-10-15-4-3-9-29-15/h3-9,12H,2,10-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOAHUQLSVPIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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